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Compound of Interest

Compound Name:
2,6-Difluoro-3-nitrophenylboronic

acid

Cat. No.: B591525 Get Quote

CAS Number: 1150114-28-5

This technical guide provides an in-depth overview of 2,6-Difluoro-3-nitrophenylboronic
acid, a key building block for researchers, scientists, and professionals in drug development. It

covers the compound's chemical properties, synthesis, applications, and detailed experimental

protocols.

Chemical Properties and Safety Information
2,6-Difluoro-3-nitrophenylboronic acid is a substituted arylboronic acid containing two

fluorine atoms and a nitro group. These functional groups impart unique electronic properties,

making it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Physicochemical Data
The key quantitative data for 2,6-Difluoro-3-nitrophenylboronic acid are summarized in the

table below for easy reference.
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Property Value Source

CAS Number 1150114-28-5 N/A

Molecular Formula C₆H₄BF₂NO₄ N/A

Molecular Weight 202.91 g/mol N/A

Purity Typically ≥95% N/A

Appearance
White to light yellow crystalline

powder
N/A

Canonical SMILES
B(C1=C(C=CC(=C1F)--

INVALID-LINK--[O-])F)(O)O
N/A

InChI Key
SPEDPBJIXAVPMJ-

UHFFFAOYSA-N
N/A

Safety and Handling
The compound is classified with the GHS07 pictogram, indicating that it can cause skin and

eye irritation.

GHS Information Codes

Signal Word Warning

Hazard Statements H315, H319, H335

Precautionary Statements
P261, P280, P304+P340, P305+P351+P338,

P405, P501

Note: Users should always consult the full Safety Data Sheet (SDS) from their supplier before

handling this chemical and use appropriate personal protective equipment (PPE), including

gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated fume

hood.

Synthesis and Experimental Protocols
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The synthesis of 2,6-Difluoro-3-nitrophenylboronic acid is not widely detailed in peer-

reviewed literature; however, its preparation is described in patents for the synthesis of

complex pharmaceutical intermediates. The following protocols are representative methods for

its synthesis and subsequent use in a key reaction.

Representative Synthesis of 2,6-Difluoro-3-
nitrophenylboronic acid
This protocol is adapted from patent literature describing the borylation of a fluoronitroaromatic

precursor. The key transformation involves a lithium-halogen exchange followed by quenching

with a borate ester.

Starting Material: 1-Bromo-2,6-difluoro-3-nitrobenzene (or 1,2,3-Trifluoro-4-nitrobenzene via

nucleophilic aromatic substitution).

Protocol:

Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic

stir bar, a thermometer, an argon inlet, and a rubber septum.

Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF, 10 volumes)

and the starting material, 1-bromo-2,6-difluoro-3-nitrobenzene (1.0 equivalent). The solution

is cooled to -78 °C in a dry ice/acetone bath.

Lithiation: n-Butyllithium (1.1 equivalents, 2.5 M solution in hexanes) is added dropwise to

the stirred solution, maintaining the internal temperature below -70 °C. The reaction is stirred

at this temperature for 1 hour.

Borylation: Triisopropyl borate (1.5 equivalents) is added dropwise, again ensuring the

temperature remains below -70 °C.

Quenching and Work-up: After stirring for an additional 2 hours at -78 °C, the reaction is

allowed to warm slowly to room temperature. The reaction is then quenched by the slow

addition of 2 M hydrochloric acid (HCl) until the pH is acidic (~pH 2).

Extraction: The mixture is transferred to a separatory funnel and extracted with ethyl acetate

(3 x 10 volumes).
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Purification: The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude

solid is then purified by recrystallization or silica gel chromatography to yield the final

product.

1-Bromo-2,6-difluoro-
3-nitrobenzene in THF Add n-BuLi @ -78°C1 hr Add Triisopropyl borate

@ -78°C
2 hrs Acidic Quench (HCl)Warm to RT Ethyl Acetate Extraction
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2,6-Difluoro-3-nitro-
phenylboronic acid
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Synthetic workflow for 2,6-Difluoro-3-nitrophenylboronic acid.

Applications in Drug Development
Arylboronic acids are crucial building blocks in medicinal chemistry, primarily utilized in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The specific

substitution pattern of 2,6-Difluoro-3-nitrophenylboronic acid makes it an important

intermediate in the synthesis of targeted therapeutics.

Intermediate for IRAK4 Inhibitors
The most prominent application of this compound is as a key intermediate in the synthesis of

PF-06650833 (Zimlovisertib). PF-06650833 is a potent and highly selective, orally administered

inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase

in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors, which are central to

the innate immune response.[3] Dysregulation of these pathways is implicated in a variety of

autoimmune and inflammatory diseases, such as rheumatoid arthritis and lupus.[1]

By inhibiting IRAK4, PF-06650833 effectively blocks downstream inflammatory signaling,

reducing the production of pro-inflammatory cytokines.[4] The 2,6-difluoro-3-nitrophenyl moiety

is incorporated into the final drug structure, where it plays a role in binding to the target kinase

and influencing the molecule's overall physicochemical properties.

IRAK4 Signaling Pathway and Point of Inhibition
The IRAK4 signaling cascade is initiated by the binding of ligands (e.g., IL-1 or pathogen-

associated molecular patterns) to their respective receptors (IL-1R or TLRs). This leads to the
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recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4. Activated

IRAK4 then phosphorylates other IRAK family members (like IRAK1), leading to the activation

of TRAF6 and subsequent downstream signaling through NF-κB and MAPK pathways. This

cascade results in the transcription of inflammatory genes. PF-06650833 acts by inhibiting the

kinase activity of IRAK4, thus preventing the phosphorylation of its substrates and halting the

entire downstream inflammatory response.[3][5]
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IRAK4 signaling pathway and inhibition by PF-06650833.
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Representative Experimental Protocol: Suzuki-
Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of 2,6-
Difluoro-3-nitrophenylboronic acid with a generic aryl bromide, representative of the key C-

C bond formation in the synthesis of IRAK4 inhibitors.

Materials:

2,6-Difluoro-3-nitrophenylboronic acid (1.2 equivalents)

Aryl bromide (1.0 equivalent)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

Solvent system (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)

Inert atmosphere (Argon or Nitrogen)

Protocol:

Reaction Setup: To a round-bottom flask or sealed reaction vessel, add the aryl bromide (1.0

eq), 2,6-Difluoro-3-nitrophenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times

to remove oxygen.

Solvent Addition: Add the degassed solvent system via syringe.

Catalyst Addition: Add the palladium catalyst to the stirring mixture under a positive pressure

of inert gas.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir

vigorously for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with

water and extract with an organic solvent (e.g., ethyl acetate).

Purification: Wash the combined organic layers with water and brine, dry over anhydrous

MgSO₄, filter, and concentrate in vacuo. The crude residue is then purified by silica gel

column chromatography to afford the desired biaryl product.

Suzuki-Miyaura Catalytic Cycle

Experimental Workflow
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Suzuki-Miyaura reaction workflow and catalytic cycle.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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